BAY1238097 was developed by Bayer AG as part of their research into BET inhibitors. The compound falls under the category of small-molecule inhibitors, specifically targeting the bromodomain and extraterminal motif proteins, which are implicated in the regulation of MYC, a well-known oncogene. Its classification as a BET inhibitor positions it within a growing class of compounds aimed at modulating epigenetic regulation in cancer therapy.
The synthesis of BAY1238097 involves several key steps, primarily utilizing asymmetric hydrogenation techniques to achieve enantioselectivity. The initial stages of synthesis include the preparation of an intermediate compound that is subsequently subjected to catalytic asymmetric hydrogenation. This method ensures the formation of the desired enantiomer with high purity.
The detailed synthesis process includes:
The synthesis process is documented in detail in supporting materials from Bayer's research publications, which outline specific conditions and analytical methods used throughout the process .
BAY1238097 has a complex molecular structure characterized by its unique arrangement of atoms that facilitates its interaction with target proteins. The molecular formula is CHNO, indicating a composition that includes carbon, hydrogen, nitrogen, and oxygen atoms.
Key structural features include:
BAY1238097 undergoes various chemical reactions primarily related to its interaction with biological targets. The compound acts through competitive inhibition at the binding sites of bromodomain-containing proteins, disrupting their function in gene regulation.
Notable reactions include:
The mechanism of action for BAY1238097 involves the inhibition of bromodomain-containing proteins, particularly BRD4. By binding to these proteins, BAY1238097 disrupts their ability to interact with acetylated lysines on histones, thereby inhibiting transcriptional activation of oncogenes like MYC.
Key points include:
BAY1238097 exhibits several physical and chemical properties relevant to its pharmacological profile:
BAY1238097 has been primarily investigated for its potential applications in oncology. Its role as a BET inhibitor positions it as a promising candidate for targeting cancers associated with MYC overexpression or BRD4 involvement. Clinical trials have explored its efficacy against advanced malignancies, demonstrating significant therapeutic potential in preclinical models .
CAS No.: 13561-08-5
CAS No.: 18326-62-0
CAS No.: 18252-46-5
CAS No.: 179461-46-2
CAS No.: 499-09-2
CAS No.: